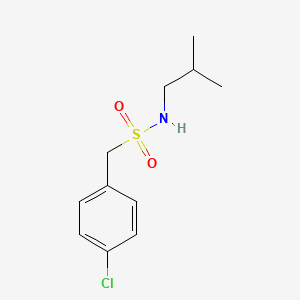![molecular formula C17H26ClNO B4617548 1-[6-(4-chlorophenoxy)hexyl]piperidine](/img/structure/B4617548.png)
1-[6-(4-chlorophenoxy)hexyl]piperidine
説明
Synthesis Analysis
The synthesis of compounds related to 1-[6-(4-chlorophenoxy)hexyl]piperidine involves various organic reactions, including Michael addition of secondary amine to α, β-unsaturated carbonyl compounds and subsequent reactions to introduce specific functional groups (Fatma et al., 2017). Another approach includes the condensation of piperidin-4-yl]-diphenyl-methanol with specific sulfonyl chlorides (Benakaprasad et al., 2007), showcasing the versatility in synthetic routes for such compounds.
Molecular Structure Analysis
Crystal structure analyses reveal that compounds in this class can adopt various conformations, influenced by the nature of their substituents. For example, in some cases, the piperidine ring exhibits a chair conformation, and the geometry around certain atoms (e.g., sulfur) can be distorted from regular tetrahedral (Karthik et al., 2021). These conformations are pivotal in determining the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
Chemical reactions involving 1-[6-(4-chlorophenoxy)hexyl]piperidine analogs include nucleophilic additions, hydrogenation, and substitution reactions that enable the introduction of diverse functional groups. These reactions are often stereoselective, leading to products with specific configurations, which is crucial for their potential applications (Lemire & Charette, 2005).
Physical Properties Analysis
The physical properties of these compounds, such as boiling points, melting points, and solubility, can vary significantly depending on their specific structural features. For instance, the presence of substituents like chloro, methoxy, or methyl groups can influence these properties by altering the compound's polarity and molecular interactions (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to form hydrogen bonds or engage in π-π interactions, are crucial for understanding the behavior of these compounds in different environments. For example, the formation of hydrogen bonds can lead to the stabilization of specific conformations and affect the compound's solubility and interaction with biological molecules (Orozco et al., 2009).
科学的研究の応用
Pharmacological Research and Potential Therapeutic Applications
Chronic Parkinsonism and Neurodegenerative Studies Research has explored the effects of compounds structurally related to piperidine on neurological conditions. For example, substances like MPTP, with a piperidine component, have been used to study Parkinsonism in humans, shedding light on the neurotoxic effects that lead to substantia nigra damage, providing a model for Parkinson's disease research (Langston et al., 1983).
Cancer Research Piperidine derivatives such as Irinotecan (CPT-11), a topoisomerase I inhibitor, have shown promise in treating various cancers, including colorectal and lung cancers. These studies highlight the compound's pharmacokinetics and its role in enhancing the effectiveness of cancer treatments (Rowinsky et al., 1994).
Environmental and Occupational Health Studies
Herbicide Exposure and Health Outcomes Investigations into the health effects of exposure to chlorophenoxy herbicides, which share a chlorophenoxy component with the compound , have been conducted. These studies examine the potential risks associated with their use, including cancer and birth malformations, contributing to regulatory and safety guidelines (Schreinemachers, 2003).
Pharmacokinetics and Metabolism Studies Compounds related to piperidine have been studied for their metabolism and excretion in humans, offering insights into drug development and safety assessments. For example, research on CP-945,598, a cannabinoid receptor antagonist, provides detailed pharmacokinetic data, informing dosage and administration guidelines for maximizing therapeutic efficacy while minimizing side effects (Miao et al., 2012).
特性
IUPAC Name |
1-[6-(4-chlorophenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO/c18-16-8-10-17(11-9-16)20-15-7-2-1-4-12-19-13-5-3-6-14-19/h8-11H,1-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASRGIJMOUBETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4617465.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)
![2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4617474.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B4617491.png)
![{[5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4617499.png)
![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4617505.png)
![5-(4-butoxy-3-methoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4617518.png)
![N-(1-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617523.png)

![2-(3,4-dimethoxyphenyl)-5-[(3-isoxazolylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B4617530.png)

